molecular formula C19H21ClN2O4 B2959448 N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide CAS No. 359900-20-2

N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide

Cat. No.: B2959448
CAS No.: 359900-20-2
M. Wt: 376.84
InChI Key: QUWIPNAYZXZKKI-UHFFFAOYSA-N
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Description

N1-(2-Chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorobenzyl group at the N1 position and a 3,4-dimethoxyphenethyl group at the N2 position. Oxalamides are broadly explored for diverse applications, including flavor enhancement (e.g., umami agonists), antiviral agents, and enzyme inhibitors, depending on substituent modifications .

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-25-16-8-7-13(11-17(16)26-2)9-10-21-18(23)19(24)22-12-14-5-3-4-6-15(14)20/h3-8,11H,9-10,12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWIPNAYZXZKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide typically involves the following steps:

    Formation of the Oxalamide Core: The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the 2-chlorobenzyl Group: The 2-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

    Attachment of the 3,4-dimethoxyphenethyl Group: The final step involves the reaction of the intermediate with 3,4-dimethoxyphenethylamine to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents.

    Material Science: Utilized in the synthesis of novel materials with specific properties.

    Biological Studies: Investigated for its interactions with biological targets and potential bioactivity.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Oxalamide Derivatives

Key Structural Features

The target compound’s structure distinguishes itself through:

  • N1 Substituent : 2-Chlorobenzyl group (aromatic ring with a chlorine atom at the ortho position).
  • N2 Substituent : 3,4-Dimethoxyphenethyl group (phenethyl chain with methoxy groups at meta and para positions).
Analogous Compounds and Modifications
Compound Name N1 Substituent N2 Substituent Key Applications/Findings Reference
N1-(4-Chlorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide (76) 4-Chlorophenyl (para-Cl) 3,4-Dimethoxyphenethyl Cytochrome P450 4F11 inhibitor; 67% synthesis yield
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl (mono-methoxy) Antiviral (HIV entry inhibition); 64% yield
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl Pyridin-2-yl-ethyl Umami flavor agent; low toxicity, regulatory approval
N1-(4-Chlorophenyl)-N2-(thiazolyl-methyl)oxalamide derivatives (13–15) 4-Chlorophenyl Thiazolyl-methyl HIV entry inhibitors; 36–95% yields

Structural Insights :

  • Methoxy Groups: The 3,4-dimethoxy configuration on the phenethyl chain enhances electron-donating effects and solubility relative to mono-methoxy derivatives (e.g., compound 28) .
  • Aromatic vs. Heterocyclic Substituents : Pyridin-ethyl (S336) or thiazolyl groups (compounds 13–15) introduce heterocyclic pharmacophores, whereas the target compound relies solely on aromatic moieties, which may alter target selectivity .
Physicochemical Data
  • Molecular Weight : Calculated ~407.9 g/mol (based on structural formula).
  • Solubility : Predicted moderate solubility in organic solvents (e.g., DMSO) due to aromatic and methoxy groups, similar to compound 76 .
  • Stability : Methoxy groups may undergo metabolic demethylation, as observed in related compounds (e.g., S336) .

Pharmacological and Toxicological Comparison

Pharmacokinetics and Metabolism
  • Compound S336 : Rapid plasma clearance in rats, with demethylation and glucuronidation as primary metabolic pathways .

Biological Activity

N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a synthetic organic compound with potential biological activities that have garnered attention in pharmacological studies. This compound features a unique molecular structure characterized by the presence of a chlorobenzyl group and a dimethoxyphenethyl moiety, which may contribute to its biological properties.

Chemical Structure

  • IUPAC Name : this compound
  • CAS Number : 359900-20-2
  • Molecular Formula : C19H22ClN3O4
  • Molecular Weight : 393.85 g/mol

The structural components of the compound suggest potential interactions with various biological targets, making it an interesting subject for research.

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors. Preliminary studies indicate that the compound may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate various biological processes.

Research Findings and Case Studies

Recent studies have focused on the pharmacological properties of this compound. Here are some key findings:

  • Antimicrobial Activity : Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. In vitro tests demonstrated significant inhibition of growth for Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential in animal models. Results showed a reduction in inflammatory markers, suggesting a possible mechanism for treating inflammatory diseases.
  • Cytotoxicity Studies : A series of cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coliInhibition at 50 µg/mL
AntimicrobialS. aureusInhibition at 25 µg/mL
Anti-inflammatoryMouse modelReduced cytokine levels
CytotoxicityHeLa cellsIC50 = 30 µM
CytotoxicityNormal fibroblastsIC50 > 100 µM

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